7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol
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Overview
Description
7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol is a complex organic compound that features a quinoline core substituted with a thiazole and thiophene moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of heterocyclic rings such as thiazole and quinoline in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol typically involves multi-step organic reactions. One common approach is the condensation of 8-hydroxyquinoline with a thiazole derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. The choice of reagents, solvents, and reaction conditions is critical to achieving efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions: 7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the quinoline or thiazole rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Thiazole Derivatives: Compounds containing the thiazole ring, such as sulfathiazole and ritonavir, which have antimicrobial and antiviral properties.
Quinoline Derivatives: Compounds like quinine and chloroquine, known for their antimalarial activity.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, used in organic synthesis and materials science.
Uniqueness: 7-[(1,3-Thiazol-2-ylamino)-2-thienylmethyl]quinolin-8-ol is unique due to its combination of thiazole, thiophene, and quinoline moieties, which impart distinct chemical and biological properties. This combination allows for diverse applications and potential synergistic effects in various fields.
Properties
Molecular Formula |
C17H13N3OS2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
7-[(1,3-thiazol-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol |
InChI |
InChI=1S/C17H13N3OS2/c21-16-12(6-5-11-3-1-7-18-14(11)16)15(13-4-2-9-22-13)20-17-19-8-10-23-17/h1-10,15,21H,(H,19,20) |
InChI Key |
HPWSXGGWTUPJSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)C(C3=CC=CS3)NC4=NC=CS4)O)N=C1 |
Origin of Product |
United States |
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